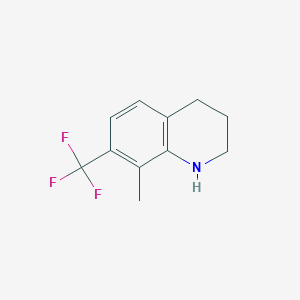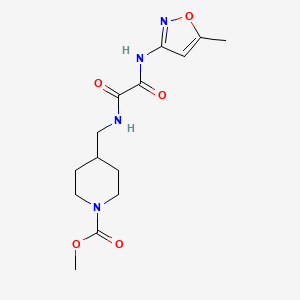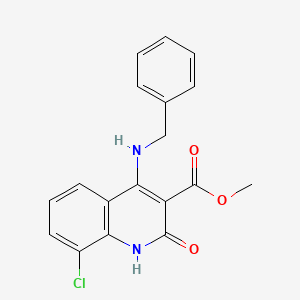![molecular formula C16H19N3O3 B2958663 4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-81-3](/img/structure/B2958663.png)
4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar pyrimidine derivatives has been characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar pyrimidine derivatives have been described in the literature . For example, a mixture of certain compounds was heated under reflux for a certain period, then cooled and poured into ice-water, filtered off, dried, and recrystallized .科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of related pyrrolo[3,4-d]pyrimidine derivatives often involves cycloaddition reactions or reactions with isocyanates, indicating a broad utility in creating novel compounds for further pharmacological study. For example, a study by Adams et al. (2005) showcases the synthesis of a derivative through a [4 + 2]-cycloaddition reaction, highlighting the compound's potential as a versatile intermediate in organic synthesis (Adams et al., 2005).
Potential Therapeutic Applications
- Research into derivatives of pyrrolo[3,4-d]pyrimidine has explored their use as inhibitors and agents with potential therapeutic applications. For instance, compounds synthesized from similar structures have been investigated for their anti-inflammatory, analgesic activities, and COX-2 inhibitory properties, suggesting possible applications in treating diseases involving inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- Some derivatives have demonstrated inhibitory effects against various microorganisms, suggesting potential for developing new antimicrobial agents. A study by Younes et al. (2013) highlighted the antimicrobial potential of pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine derivatives, indicating the broader applicability of compounds within this chemical class in addressing microbial resistance (Younes et al., 2013).
Materials Science Applications
- In the field of materials science, related compounds have been utilized in the synthesis of conjugated polymers for optoelectronic applications, demonstrating the compound's versatility beyond medicinal chemistry. For example, research by Hu et al. (2015) into n-type conjugated polyelectrolytes highlights the potential for using such derivatives in developing advanced materials for electronic devices (Hu et al., 2015).
作用機序
Target of Action
The compound, 4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, primarily targets Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . It plays a key role in DNA repair damage .
Mode of Action
This compound acts as an inhibitor of PARP-1 . It compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The compound’s interaction with its targets results in significant changes in the cellular processes regulated by PARP-1, including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response, and apoptosis .
Biochemical Pathways
The compound affects the DNA repair pathway, specifically the DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
Most of the synthesized compounds related to this compound were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The compound shows promising activity as a potent PARP-1 inhibitor . It has been used as potentiators in combination with DNA damaging cytotoxic agents . The compound’s action results in genomic dysfunction and cell death .
特性
IUPAC Name |
4-(4-methoxyphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-8-19-9-12-13(15(19)20)14(18-16(21)17-12)10-4-6-11(22-2)7-5-10/h4-7,14H,3,8-9H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIINERIZXLHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958580.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958582.png)
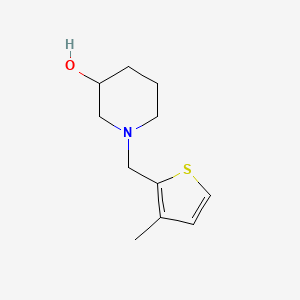
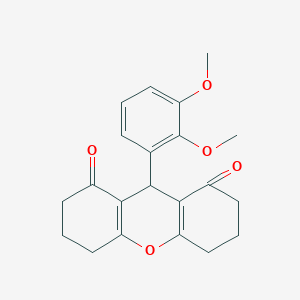
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2958588.png)
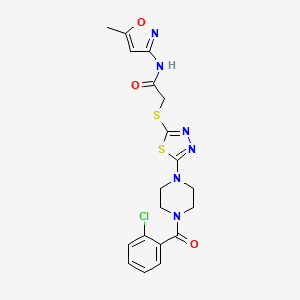
![2-methyl-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2958590.png)

![5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2958594.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2958595.png)
![1-(5-chloro-2-methoxyphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2958596.png)
